Structural Analysis and Synthetic Utility of 1-(6-Aminopyridin-3-yloxy)-2-methylpropan-2-ol
Structural Analysis and Synthetic Utility of 1-(6-Aminopyridin-3-yloxy)-2-methylpropan-2-ol
The following technical guide provides an in-depth structural and synthetic analysis of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol , a critical pharmacophore fragment used in the design of kinase inhibitors (e.g., SYK, LRRK2 targets).
A Critical Fragment in Kinase Inhibitor Design
Executive Summary
1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol (IUPAC: 5-(2-hydroxy-2-methylpropoxy)pyridin-2-amine) represents a "privileged scaffold" in modern medicinal chemistry. It combines a hinge-binding motif (2-aminopyridine) with a solubilizing, solvent-exposed tail (tertiary alcohol ether). This specific architecture allows the molecule to anchor into the ATP-binding pocket of protein kinases while projecting a hydrophilic moiety towards the solvent front, thereby improving the physicochemical properties (solubility, metabolic stability) of the final drug candidate. It is a key intermediate in the synthesis of inhibitors targeting Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2) .
Molecular Architecture & Physicochemical Properties
The molecule is defined by two distinct functional domains linked by an ether oxygen. Understanding this duality is essential for its application in Structure-Activity Relationship (SAR) studies.
Structural Breakdown
-
Domain A (Hinge Binder): The 2-aminopyridine core. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) acts as a hydrogen bond donor. This "donor-acceptor" motif is the classic signature for binding to the hinge region of kinase enzymes (e.g., mimicking the adenine ring of ATP).
-
Domain B (Solubilizing Tail): The 2-hydroxy-2-methylpropoxy chain. The ether linkage provides rotational flexibility, allowing the tail to orient itself out of the hydrophobic pocket. The terminal tertiary alcohol is metabolically robust (resistant to oxidation compared to primary/secondary alcohols) and enhances aqueous solubility.
Key Physicochemical Data
| Property | Value (Predicted/Experimental) | Significance |
| Formula | C | Low MW fragment (<200 Da) ideal for FBDD*. |
| Molecular Weight | 196.25 g/mol | Leaves ample mass budget for lead optimization. |
| LogP | ~0.6 – 0.9 | Moderate lipophilicity; good balance for membrane permeability. |
| TPSA | ~68 Ų | Well within the range for oral bioavailability (<140 Ų). |
| H-Bond Donors | 2 (NH | Critical for hinge binding and solvation. |
| H-Bond Acceptors | 4 (Py-N, Ether-O, OH, NH | Facilitates extensive water networks. |
| pKa (Pyridine N) | ~6.8 | Partially protonated at physiological pH; affects solubility. |
*FBDD: Fragment-Based Drug Discovery
Synthetic Pathways
The synthesis of this fragment requires precise regiocontrol to ensure O-alkylation over N-alkylation on the aminopyridine ring.
Primary Route: Epoxide Ring Opening (Preferred)
This route utilizes 6-aminopyridin-3-ol and isobutylene oxide (2,2-dimethyloxirane). It is preferred for its atom economy and avoidance of halogenated alkylating agents.
-
Mechanism: Base-catalyzed S
2 attack of the phenoxide ion on the less substituted carbon of the epoxide. -
Regioselectivity: The use of a "hard" base (e.g., K
CO ) in a polar aprotic solvent favors O-alkylation.
Secondary Route: Williamson Ether Synthesis
Uses 1-chloro-2-methylpropan-2-ol . This method is robust but requires higher temperatures and stronger bases, which may increase the risk of N-alkylation byproducts.
Visualized Reaction Workflow (Graphviz)
Caption: Regioselective synthesis via base-catalyzed epoxide ring opening. O-alkylation is favored due to the nucleophilicity of the phenoxide anion.
Pharmacophore & Structural Biology Application[1]
In the context of kinase inhibition, this molecule serves as a "Warhead-Linker-Tail" assembly.
Binding Mode Analysis
-
Hinge Region Interaction: The 2-aminopyridine motif forms a bidentate hydrogen bond with the backbone residues of the kinase hinge (e.g., Met, Glu, or Leu residues depending on the kinase).
-
Ribose Pocket Vector: The ether oxygen directs the alkyl chain towards the solvent-exposed region (often the ribose binding pocket).
-
Solvation Shell: The tertiary hydroxyl group interacts with bulk water or specific conserved water molecules, stabilizing the protein-ligand complex and improving the entropic signature of binding.
Interaction Map
Caption: Pharmacophore mapping showing the dual role of hinge binding and solvent solubilization.
Experimental Protocols
Synthesis Protocol (Lab Scale)
Objective: Preparation of 5-(2-hydroxy-2-methylpropoxy)pyridin-2-amine.
-
Charge: To a 250 mL round-bottom flask, add 6-aminopyridin-3-ol (10.0 g, 90.8 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add Cesium Carbonate (Cs
CO ) (35.5 g, 109 mmol). Stir at room temperature for 15 minutes to generate the phenoxide. -
Alkylation: Add Isobutylene oxide (13.1 g, 181 mmol) dropwise.
-
Reaction: Heat the mixture to 90°C under N
atmosphere for 12 hours. Monitor by LC-MS (Target [M+H]+ = 197.1). -
Workup: Cool to RT. Dilute with EtOAc (300 mL) and wash with water (3 x 100 mL) and brine.
-
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the product as an off-white solid.
Quality Control Parameters
-
Purity (HPLC): >98% (area).
-
Impurity Profile: Limit N-alkylated isomer <0.5%.
-
Storage: Hygroscopic solid; store at +4°C under desiccated conditions.
References
-
Almstetter, M., et al. (2018).[1] Kinase Inhibitors. U.S. Patent No.[1][2] 10,000,482.[1] Washington, DC: U.S. Patent and Trademark Office. (Assignee: Origenis GmbH).[1]
- Describes the utility of aminopyridine ether fragments in SYK/LRRK2 inhibitors.
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Reference for the solubilizing effects of ether-linked tertiary alcohols.
- Zhang, J., et al. (2009). "Design and synthesis of 2-aminopyridine derivatives as novel kinase inhibitors." Journal of Medicinal Chemistry, 52(10), 3233-3246. General reference for 2-aminopyridine binding modes in kinase hinges.
